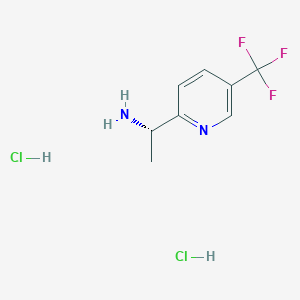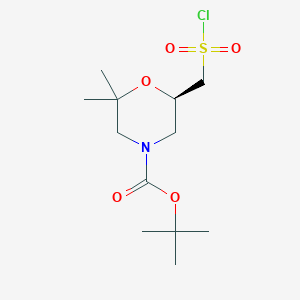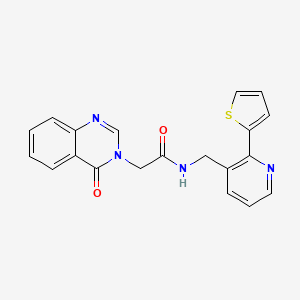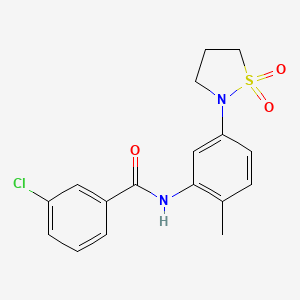![molecular formula C18H16ClN5 B2674099 3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 896831-82-6](/img/structure/B2674099.png)
3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While specific synthesis methods for your compound were not found, imidazole derivatives have been synthesized in various ways. For instance, one method involved the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .Scientific Research Applications
Synthesis and Biological Evaluation : Pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their biological activities. These compounds exhibit significant in vitro antitumor activity, especially against MCF-7 cell lines, and also show promising antimicrobial and antioxidant activities. The synthesis involves various derivatives, highlighting the compound's utility in creating molecules with potential therapeutic applications (Farag & Fahim, 2019).
Antimicrobial and Antitrypanosomal Activity : Pyrazolo[1,5-a]pyrimidines are recognized for their beneficial properties as antimetabolites in purine biochemical reactions. This category of compounds has attracted pharmaceutical interest due to their antitrypanosomal activity, among other potential therapeutic uses. The synthesis process of these compounds involves reactions that incorporate the 1,2,3-triazole moiety, indicating their versatility in drug development (Abdelriheem, Zaki, & Abdelhamid, 2017).
Structural Characterization and Crystallography : The molecular structure of derivatives closely related to 3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine has been determined using X-ray diffractometry. Such studies provide insights into the compound's crystal packing, inter- and intramolecular interactions, and potential for forming stable crystal structures, which are crucial for understanding its reactivity and properties (Frizzo et al., 2009).
Functional Fluorophores : Pyrazolo[1,5-a]pyrimidines serve as intermediates for the preparation of functional fluorophores. Through strategic synthesis processes, these compounds can be utilized to develop novel functional fluorophores with potential applications in fluorescence, photophysical studies, and as probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)-7-(2-ethylimidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5/c1-3-16-20-8-9-23(16)17-10-12(2)22-18-15(11-21-24(17)18)13-4-6-14(19)7-5-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSVDBNHQNEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)
![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)




![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)
![7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2674027.png)
![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)
![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2674032.png)
![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2674036.png)
